molecular formula C20H21FN2O4 B3967272 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B3967272
M. Wt: 372.4 g/mol
InChI Key: QUKTWGPXEZZHNN-UHFFFAOYSA-N
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Description

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a dimethylamino group, a fluorophenyl group, a furan-2-carbonyl group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrol-2-one core, the introduction of the furan-2-carbonyl group, and the attachment of the dimethylamino and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions and the use of efficient catalysts are essential to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The furan-2-carbonyl group can be reduced to a furan-2-methyl group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while reduction of the furan-2-carbonyl group yields a furan-2-methyl derivative.

Scientific Research Applications

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile: Shares the dimethylamino and fluorophenyl groups but has a different core structure.

    1-[3-(dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1,5-dihydro-2H-pyrrol-2-one: Similar core structure but with additional substituents.

Uniqueness

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4/c1-22(2)10-4-11-23-17(13-6-8-14(21)9-7-13)16(19(25)20(23)26)18(24)15-5-3-12-27-15/h3,5-9,12,17,25H,4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKTWGPXEZZHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 3
1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 5
Reactant of Route 5
1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 6
Reactant of Route 6
1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

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